molecular formula C14H23NO3 B2913480 tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate CAS No. 2060619-91-0

tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B2913480
CAS No.: 2060619-91-0
M. Wt: 253.342
InChI Key: RCUSPTFCKSODAO-UHFFFAOYSA-N
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Description

Tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate is a chemical compound belonging to the family of spiro compounds. These compounds are characterized by their unique structural arrangement, which contains two or more rings sharing a common atom. Tert-Butyl 6-oxo-2-azaspiro[4

Mechanism of Action

Action Environment

The action, efficacy, and stability of TBOA can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with TBOA, and the temperature. For instance, TBOA is stored at a temperature between 2-8°C in a sealed and dry environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate involves multiple steps. One efficient and scalable synthetic route includes the use of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate as a starting material. This compound is treated with Dess-Martin periodinane in dichloromethane at 0°C to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalable synthetic routes mentioned above can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane is commonly used for the oxidation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate to form this compound.

    Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed

The major product formed from the oxidation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is this compound .

Scientific Research Applications

Tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a reagent for the preparation of γ-butyrolactone derivatives via Baeyer-Villiger monooxygenase-catalyzed oxidation.

    Biology: The compound has been studied as a glutamate transporter inhibitor, which plays a crucial role in brain function.

    Medicine: Its potential as a pharmacophore for drug discovery has been explored due to its unique structural properties.

    Industry: The compound’s unique spiro structure makes it valuable for various industrial applications, including the synthesis of novel materials.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound is used for the preparation of γ-butyrolactone derivatives and shares a similar spiro structure.

    tert-Butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate: Another spiro compound with similar structural features.

    2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester: A related spiro compound used in various chemical reactions.

Uniqueness

Tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate is unique due to its specific spiro structure, which provides distinct chemical and biological properties. Its role as a glutamate transporter inhibitor further distinguishes it from other similar compounds.

Properties

IUPAC Name

tert-butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-8-14(10-15)7-5-4-6-11(14)16/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUSPTFCKSODAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060619-91-0
Record name tert-butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate
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